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Compound of Interest

3-Ethoxy-2-methyl-3-oxopropanoic
Compound Name: o
aci

cat. No.: B1595313

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This technical guide focuses on the spectroscopic characterization of 2-Bromo-5-
methoxybenzaldehyde, associated with CAS number 7507-86-0. Initial searches for the
requested CAS number 2985-33-3 led to a different compound, 3-ethoxy-2-methyl-3-
oxopropanoic acid, for which detailed spectroscopic data is less readily available in public
databases. Given the wealth of information for 2-Bromo-5-methoxybenzaldehyde, a key
intermediate in pharmaceutical and organic synthesis, this guide has been developed to provide

a comprehensive analysis of this compound.

Introduction

2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial
building block in the synthesis of a wide array of organic molecules.[1] Its utility is particularly
pronounced in the development of pharmaceutical compounds and agrochemicals, where the
strategic placement of the bromo, methoxy, and aldehyde functional groups allows for diverse
chemical transformations.[2] A thorough understanding of its spectroscopic properties is
paramount for unambiguous identification, purity assessment, and for monitoring its
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transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-5-
methoxybenzaldehyde.

Chemical Structure and Properties
IUPAC Name: 2-bromo-5-methoxybenzaldehyde[3][4]
Synonyms: 3-Methoxy-6-bromobenzaldehyde[1]

CAS Number: 7507-86-0[1][4][5]

Molecular Formula: CsH7BrO2[3]

Molecular Weight: 215.04 g/mol [3]

Appearance: White to off-white crystalline solid[1]

Melting Point: 71-76 °C[1]

Caption: Chemical structure of 2-Bromo-5-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. Both *H and 13C NMR provide detailed information about the chemical environment
of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Bromo-5-methoxybenzaldehyde is characterized by distinct signals
for the aldehyde proton, the methoxy protons, and the three aromatic protons. The substitution
pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-methoxybenzaldehyde
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds).
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« Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CHCIs at 7.26
ppm or DMSO-ds at 2.50 ppm).

Data Interpretation:

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) Aldehyde proton (-
~10.3 Singlet 1H
CHO)
~7.7 Doublet 1H Aromatic proton (H-6)
~7.2 Doublet of doublets 1H Aromatic proton (H-4)
~7.0 Doublet 1H Aromatic proton (H-3)
Methoxy protons (-
~3.9 Singlet 3H yP (

OCHs3)

Causality Behind Assignments:

e Aldehyde Proton (~10.3 ppm): The proton attached to the carbonyl carbon is highly
deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the
C=0 bond, resulting in a characteristic downfield chemical shift.

e Aromatic Protons (7.0-7.7 ppm): The exact chemical shifts and coupling constants of the
aromatic protons are influenced by the electronic effects of the substituents. The electron-
withdrawing aldehyde and bromine groups, and the electron-donating methoxy group, dictate
the specific positions of these signals.

o Methoxy Protons (~3.9 ppm): The three equivalent protons of the methyl group attached to
the oxygen atom appear as a sharp singlet in a region typical for methoxy groups.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy.

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum
with singlets for each unique carbon atom.

Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCls at 77.16 ppm or
DMSO-ds at 39.52 ppm).

Data Interpretation:

Chemical Shift (8) ppm Assighment

~190 Aldehyde Carbonyl (C=0)

~160 Aromatic Carbon (C-5, attached to -OCH?3)
~135 Aromatic Carbon (C-1, attached to -CHO)
~125 Aromatic Carbon (C-6)

~120 Aromatic Carbon (C-4)

~115 Aromatic Carbon (C-3)

~112 Aromatic Carbon (C-2, attached to Br)
~56 Methoxy Carbon (-OCHs)

Causality Behind Assignments:

e Carbonyl Carbon (~190 ppm): The carbonyl carbon is significantly deshielded and appears
far downfield.
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e Aromatic Carbons (112-160 ppm): The chemical shifts of the aromatic carbons are
modulated by the attached substituents. The carbon bearing the electron-donating methoxy
group (C-5) is shifted upfield compared to the others, while the carbon attached to the
electron-withdrawing bromine (C-2) and the aldehyde group (C-1) are shifted downfield.

o Methoxy Carbon (~56 ppm): This signal is in the typical range for an sp3-hybridized carbon
attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-Bromo-5-methoxybenzaldehyde will show characteristic absorption
bands for the aldehyde and ether functional groups, as well as vibrations associated with the
aromatic ring.

Experimental Protocol:

o Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a
thin film from a solution evaporated on a salt plate. For solid samples, Attenuated Total
Reflectance (ATR) is a common and convenient method.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm™2.

Data Interpretation:

Wavenumber (cm~?) Vibration Type Functional Group
~2820 and ~2720 C-H Stretch (Fermi doublet) Aldehyde (-CHO)

~1700 C=0 Stretch Aldehyde (-CHO)

~1600, ~1480 C=C Stretch Aromatic Ring

~1250 C-O Stretch Aryl Ether (-O-CHs)
~1030 C-O Stretch Aryl Ether (-O-CH3)
~800-900 C-H Bending (out-of-plane) Substituted Aromatic Ring
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Causality Behind Vibrational Frequencies:

¢ Aldehyde C-H Stretch (~2820 and ~2720 cm~1): The presence of two bands for the aldehyde
C-H stretch, known as a Fermi doublet, is a highly characteristic feature for aldehydes.

¢ Aldehyde C=0 Stretch (~1700 cm~1): The strong absorption band around 1700 cm~1is
indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic ring slightly
lowers this frequency compared to an aliphatic aldehyde.

e Aromatic C=C Stretches (~1600, ~1480 cm~1): These absorptions are characteristic of the
carbon-carbon double bond vibrations within the benzene ring.

o Aryl Ether C-O Stretches (~1250, ~1030 cm~1): The C-O stretching vibrations of the methoxy
group attached to the aromatic ring typically appear as two distinct bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol:

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

¢ lonization: Electron lonization (EIl) is a common method for GC-MS, while Electrospray
lonization (ESI) is often used for LC-MS.

e Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based
on their mass-to-charge ratio (m/z).

Data Interpretation (Electron lonization):
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miz Assignment

214/216 Molecular lon [M]* and [M+2]*
213/215 [M-H]*

185/187 [M-CHOJ*

134 [M-Br]*

106 [M-Br-COJ*

Causality Behind Fragmentation:

e Molecular lon (m/z 214/216): The presence of a bromine atom results in a characteristic
isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2
m/z units (due to the natural abundance of 7°Br and 81Br isotopes). This is a definitive piece
of evidence for the presence of one bromine atom in the molecule.

e [M-H]* (m/z 213/215): Loss of a hydrogen atom, likely the aldehydic proton, is a common
fragmentation pathway.

e [M-CHOJ* (m/z 185/187): Loss of the formyl radical (-CHO) is another characteristic
fragmentation for benzaldehydes.

e [M-Br]* (m/z 134): Cleavage of the carbon-bromine bond results in the loss of a bromine
radical.

Workflow for Spectroscopic Analysis
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of 2-Bromo-5-
methoxybenzaldehyde.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and
unambiguous characterization of 2-Bromo-5-methoxybenzaldehyde. The characteristic signals
in each spectroscopic technique, from the aldehydic proton in *H NMR to the isotopic pattern in
MS, serve as a reliable fingerprint for the identification and purity assessment of this important
synthetic intermediate. This guide provides the foundational spectroscopic knowledge
necessary for researchers and professionals working with this compound, ensuring accuracy
and confidence in their synthetic and analytical endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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